molecular formula C6H12N6O3 B1683653 Trimethylolmelamine CAS No. 1017-56-7

Trimethylolmelamine

Cat. No. B1683653
CAS RN: 1017-56-7
M. Wt: 216.2 g/mol
InChI Key: USDJGQLNFPZEON-UHFFFAOYSA-N
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Description

Trimethylolmelamine is a compound with the molecular formula C6H12N6O3 . It belongs to the class of organic compounds known as n-aliphatic s-triazines, which are n-aliphatic amine derivatives of 1,3,5-triazines . It is a colorless crystalline solid that is soluble in water, alcohol, and organic solvents . It has good thermal stability and chemical inertness .


Synthesis Analysis

Trimethylolmelamine can be prepared by condensing melamine and formaldehyde in a reaction . The reaction conditions and the molar ratio of alcohol to cyanamide can affect the yield and purity .


Molecular Structure Analysis

The molecular structure of Trimethylolmelamine is characterized by a triazine ring with three hydroxymethylamino groups attached . The IUPAC name of Trimethylolmelamine is [4,6-bis(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol .


Chemical Reactions Analysis

The condensation of Trimethylolmelamine has been studied in various conditions . With fully alkylated melamine formaldehyde resins, specific acid catalysis was found to be the dominant crosslinking mechanism . With partially alkylated resins, demethylolation and subsequent catalysis by a general acid catalysis mechanism was found to be the crosslinking mechanism .


Physical And Chemical Properties Analysis

Trimethylolmelamine has a molecular weight of 216.20 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacokinetics and Clinical Trials

Trimethylolmelamine, also referred to as Trimelamol, has been extensively studied in the context of cancer treatment. A Phase I trial showed that Trimelamol, being an analogue of hexamethylmelamine and pentamethylmelamine, does not require metabolic activation and is soluble enough for parenteral administration. This trial, conducted at the Royal Marsden Hospital, evaluated two schedules of administration and found myelosuppression as a dose-limiting factor, with a maximum tolerated dose identified. Notably, antitumor effects, including complete and partial responses, were observed in ovarian cancer, leading to further evaluation in this disease (Judson et al., 1986).

Neurotoxicity and CNS Penetration

Another study focused on Trimelamol's low central nervous system penetration compared to its analogue, pentamethylmelamine (PMM). It was found that Trimelamol exhibits much less neurotoxicity in rodents, likely due to its poor ability to enter the CNS. This characteristic may explain its reduced toxicity and lack of acute sedation in clinical trials (Judson et al., 1986).

Mechanism of Action

Research into the mechanism of action of N-(hydroxymethyl)melamines, including Trimelamol, suggests two main mechanisms: the formation of a reactive iminium species forming covalent adducts with DNA, and local formaldehyde release leading to cytotoxic damage. It was observed that Trimelamol can lead to DNA-interstrand crosslinks and has a unique mechanism of action not shared by many commonly used anticancer agents, which may contribute to its broad-spectrum activity in heavily pretreated tumors (Coley et al., 1995).

Antitumor Effects and Clinical Trials

Trimelamol has been evaluated in a Phase II study for refractory ovarian cancer. This study reported limited activity in refractory disease, with observed toxicities including nausea and vomiting but minor myelosuppression (Judson et al., 1991).

Stability and Formulation

Studies on Trimelamol's stability are significant for its clinical administration. It has been noted that its stability involves the consecutive loss of hydroxymethylene units and the formation of bis(trimelamol). Understanding these degradation pathways is crucial for formulation and potential analogue development (Jackson et al., 1991).

Future Directions

Trimethylolmelamine has been used to enhance the adhesive force of polyvinyl alcohol hydrogels, showing promise for use in wound dressings . It has also been used to create high-performance nano-silicon anodes, indicating potential applications in lithium-ion batteries .

properties

IUPAC Name

[[4,6-bis(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15/h13-15H,1-3H2,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDJGQLNFPZEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC1=NC(=NC(=N1)NCO)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34777-81-6
Record name Methanol, 1,1′,1′′-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer
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DSSTOX Substance ID

DTXSID4061412
Record name 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol
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Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylolmelamine

CAS RN

1017-56-7, 34777-81-6
Record name Trimethylolmelamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethylolmelamine
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Record name Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer
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Record name Trimethylolmelamine
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Record name Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
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Record name 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol
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Record name TRIMETHYLOLMELAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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